Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-
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Overview
Description
Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)-: is an organic compound with the molecular formula C11H14ClNO3 It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a 2-chloro-N-((2,3-dimethoxyphenyl)methyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- typically involves the reaction of 2,3-dimethoxybenzylamine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. The reaction conditions generally include maintaining the temperature at around 0-5°C during the addition of chloroacetyl chloride to control the exothermic reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- can undergo nucleophilic substitution reactions due to the presence of the chloro group. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Substitution Reactions: Formation of substituted acetamides.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of primary or secondary amines.
Scientific Research Applications
Chemistry: Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and materials science.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may act as a precursor for the synthesis of bioactive molecules with therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound is utilized in the development of specialty chemicals and advanced materials. Its unique structure allows for the modification of physical and chemical properties of the final products, making it valuable in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
- Acetamide, 2-chloro-N-(2,5-dimethoxyphenyl)-
- Acetamide, 2-chloro-N-(3,4-dimethoxyphenyl)-
- Acetamide, 2-chloro-N-(4-methoxyphenyl)-
Comparison:
- Structural Differences: The position and number of methoxy groups on the phenyl ring can influence the chemical reactivity and physical properties of the compounds.
- Reactivity: The presence of electron-donating methoxy groups can affect the nucleophilicity and electrophilicity of the compound, altering its reactivity in substitution and oxidation reactions.
- Applications: While all these compounds may serve as intermediates in organic synthesis, their specific applications can vary based on their unique structural features and resulting properties.
Properties
IUPAC Name |
2-chloro-N-[(2,3-dimethoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-15-9-5-3-4-8(11(9)16-2)7-13-10(14)6-12/h3-5H,6-7H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTHPPDALZURBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90230273 |
Source
|
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80364-71-2 |
Source
|
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080364712 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2-chloro-N-((2,3-dimethoxyphenyl)methyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90230273 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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